L-alpha-Acetyl-N,N-dinormethadol, also known as DINOR-LAAM, is a synthetic opioid agonist and a metabolite of levo-alpha-acetylmethadol. This compound is primarily utilized in the treatment of opioid dependence due to its potency and long duration of action. Research indicates that DINOR-LAAM is more effective than its parent compound, contributing significantly to the management of opioid addiction and withdrawal symptoms.
The synthesis of L-alpha-Acetyl-N,N-dinormethadol involves the N-demethylation of levo-alpha-acetylmethadol. This process typically employs cytochrome P450 enzymes, particularly CYP3A4, to catalyze the reaction. The initial step converts levo-alpha-acetylmethadol to nor-LAAM, which is subsequently transformed into DINOR-LAAM through further enzymatic action.
The molecular formula for L-alpha-Acetyl-N,N-dinormethadol is C21H27NO2, with a molecular weight of 325.4 g/mol. The IUPAC name for this compound is [(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate.
This structural data is crucial for understanding the compound's reactivity and interaction with biological systems.
DINOR-LAAM participates in various chemical reactions, including:
Common reagents in these reactions include cytochrome P450 inhibitors like troleandomycin and ketoconazole, which help elucidate metabolic pathways .
The exploration of these reactions often utilizes chromatographic techniques for analysis and quantification of metabolites produced during drug metabolism studies .
L-alpha-Acetyl-N,N-dinormethadol acts primarily as an agonist at mu-opioid receptors. Upon binding to these receptors, it triggers G-protein-coupled signaling pathways that modulate synaptic transmission. This mechanism leads to analgesic effects and alleviates withdrawal symptoms associated with opioid dependence.
Research indicates that DINOR-LAAM exhibits a potency that ranges from 1.5 to 12 times greater than its parent compound in various animal models, highlighting its effectiveness in managing opioid withdrawal symptoms .
Relevant data regarding these properties are essential for handling and application in laboratory settings .
L-alpha-Acetyl-N,N-dinormethadol has significant scientific uses:
L-alpha-Acetyl-N,N-dinormethadol (dinorLAAM) emerged as a pharmacologically significant entity through the metabolic pathway of levo-alpha-acetylmethadol (LAAM), a synthetic opioid approved by the U.S. FDA in 1993 for opioid use disorder (OUD) treatment. LAAM was developed explicitly as a longer-acting alternative to methadone, enabling thrice-weekly dosing instead of daily administration [2] [3]. Early preclinical studies in the 1970s–1990s identified dinorLAAM as one of two principal active N-demethylated metabolites of LAAM, alongside norLAAM. These metabolites were recognized for their extended elimination half-lives, which underpinned LAAM’s sustained therapeutic effects [1] [7]. Initially classified as a Schedule I substance, LAAM (and by extension, its metabolites) was redesignated as Schedule II post-approval, though it was later withdrawn from European markets in 2001 and discontinued in the U.S. by 2003 due to cardiovascular safety concerns unrelated directly to dinorLAAM [3] [8].
DinorLAAM’s therapeutic significance stems from its pharmacodynamic properties and kinetic profile. As a secondary metabolite, it forms via sequential N-demethylation of LAAM:
Table 1: Metabolic Pathway of LAAM to Active Metabolites
Compound | Metabolic Step | Primary Enzyme | Relative Potency vs. LAAM |
---|---|---|---|
LAAM (Parent) | – | – | 1.0x |
norLAAM | N-demethylation | CYP3A4 | 6–12x |
dinorLAAM | N-demethylation of norLAAM | CYP3A4 | 1.5–3x |
Data compiled from [1] [7] [10]
DinorLAAM contributes critically to the prolonged suppression of opioid withdrawal. Studies in morphine-dependent dogs demonstrated that dinorLAAM suppressed abstinence symptoms for 48–72 hours post-dose, aligning with LAAM’s thrice-weekly dosing regimen. While norLAAM exhibited higher potency (6–12x LAAM), dinorLAAM was 1.5–3x more potent than the parent compound [1] [5]. Mechanistically, dinorLAAM acts as a full agonist at μ-opioid receptors (MOR), similar to morphine and methadone, inhibiting withdrawal by maintaining receptor occupancy [1] [3]. Its noncompetitive antagonism of α3β4 nicotinic acetylcholine receptors may further modulate addictive behaviors, though this is less characterized [3].
The extended half-life of dinorLAAM (3–4 days) compared to LAAM (2.6 days) and norLAAM (1–1.5 days) ensures sustained receptor coverage, reducing interdose withdrawal risk and clinic visit frequency [7] [10]. This kinetic profile allows dinorLAAM to function as a de facto sustained-release opioid agonist, making it indispensable to LAAM’s clinical efficacy.
Table 2: Pharmacokinetic Properties of LAAM and Metabolites
Parameter | LAAM | norLAAM | dinorLAAM |
---|---|---|---|
Half-life (days) | 0.5–1 | 1–1.5 | 3–4 |
Protein Binding | ~80% | Similar | Similar |
Key Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: